molecular formula C46H55Cl2NO16 B601180 多西他赛杂质2 CAS No. 158810-72-1

多西他赛杂质2

货号: B601180
CAS 编号: 158810-72-1
分子量: 948.83
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Docetaxel Impurity 2, also known as 7-O-2,2-Dichloroethoxycarbonyl Docetaxel, is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . The chemical name is (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9- ( ( (2R,3S)-3- ( (tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4- ( ( (2,2-dichloroethoxy)carbonyl)oxy)-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca [3,4]benzo [1,2-b]oxet-12-yl benzoate .


Molecular Structure Analysis

The molecular structure of Docetaxel Impurity 2 is complex. It is a diterpenoid molecule with a molecular formula of C46H55Cl2NO16 and a molecular weight of 948.8 . The structure was identified based on one- (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy data .

科学研究应用

分离和表征

研究已鉴定了多西他赛中的各种杂质,包括杂质2,也称为2'-表多西他赛。使用中压液相色谱 (MPLC) 分离这些杂质,并通过核磁共振 (NMR) 光谱和 X 射线衍射 (XRD) 进行表征。杂质2与工艺相关,凸显了多西他赛生产中质量控制的重要性 (Vasu Dev 等人,2006).

仿制药中的质量控制

一项评估多西他赛仿制药质量的研究,包括杂质水平,发现大多数仿制药中多西他赛含量低于预期和/或杂质含量高,包括杂质2。杂质水平的这种差异对药物的疗效和安全性有影响 (Vial 等人,2008).

稳定性指示分析方法

开发了一种用于多西他赛的高效液相色谱分析方法,该方法能够将药物与降解产物(包括杂质2)分离,强调了在药物制剂中进行精确质量控制和稳定性分析的必要性 (Rao 等人,2006).

聚合物药物形式中的杂质

在基于聚合物的多西他赛制剂中,研究重点关注储存和伽马处理过程中多西他赛相关物质(包括杂质2)的形成。这项研究突出了在先进递送系统中保持药物完整性的复杂性 (Poltavets 等人,2020).

增强型递送系统

纳米技术已被探索用于改善多西他赛的递送,解决水溶性差和全身毒性等问题。这项研究可能会影响此类先进药物递送系统中杂质(包括杂质2)的形成和相关性 (Zhang 和 Zhang,2013).

安全和危害

The safety data sheet for docetaxel, the parent compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

未来方向

Development of novel formulations of docetaxel for different chemotherapeutic needs appears promising with some formulations currently in clinical trials. Exploring other drug formulation techniques such as the use of 2D LDH may produce novel anticancer formulations in the future .

作用机制

Target of Action

The primary target of Docetaxel Impurity 2, also known as Docetaxel, is the protein component of microtubules in cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

Docetaxel Impurity 2 interacts with its target by promoting the assembly of microtubules from tubulin dimers and inhibiting their depolymerization . This stabilization of microtubules leads to the inhibition of cell division, specifically during the M phase of the cell cycle . This interaction prevents cell division and promotes cell death .

Biochemical Pathways

The action of Docetaxel Impurity 2 affects the normal function of microtubule growth . By hyper-stabilizing the structure of microtubules, it inhibits DNA, RNA, and protein synthesis . This disruption of microtubule dynamics induces cell cycle arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis .

Pharmacokinetics

The pharmacokinetics of Docetaxel Impurity 2 involves its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver via the cytochrome P450 (CYP)3A4 system and excreted into the feces . Renal excretion is minimal, less than 5% . The clearance of Docetaxel Impurity 2 is significantly decreased with age, decreased body surface area, and increased concentrations of α1-acid glycoprotein and albumin . These factors impact the bioavailability of Docetaxel Impurity 2.

Result of Action

The molecular and cellular effects of Docetaxel Impurity 2’s action include the prevention of cell division and promotion of cell death . This results in the inhibition of tumor proliferation, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of Docetaxel Impurity 2 can be influenced by various environmental factors. For instance, its solubility and biological activity can be enhanced through the formation of inclusion complexes with certain compounds . Additionally, the storage conditions of Docetaxel Impurity 2 can affect its suitability for use . It is recommended to store it in the original container at +5°C ± 3°C, protected from light .

生化分析

Biochemical Properties

Docetaxel Impurity 2 interacts with various biomolecules, including enzymes and proteins. It is involved in the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This interaction impedes the mitosis of tumor cells and eventually causes apoptosis .

Cellular Effects

Docetaxel Impurity 2 has significant effects on various types of cells and cellular processes. It influences cell function by interrupting the cell cycle at the G2/M phase, triggering cell death, inhibiting the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosting the production of the cell cycle inhibitor p27 .

Molecular Mechanism

The mechanism of action of Docetaxel Impurity 2 involves the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This impedes the mitosis of tumor cells and eventually causes apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Docetaxel Impurity 2 change over time. Preliminary studies have shown that tumor cell invasion significantly increased with docetaxel when lymphatic endothelial cells were present . This effect was attenuated by inhibition of VEGFR3 .

Dosage Effects in Animal Models

In animal models, the effects of Docetaxel Impurity 2 vary with different dosages. A study showed that a dose of 1 mg/kg on alternate days was the most effective and safest dose .

Metabolic Pathways

The main metabolic pathway of Docetaxel Impurity 2 consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Docetaxel Impurity 2 involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "2,4-Dimethoxybenzaldehyde", "Ethyl 2-(chlorosulfonyl)acetate", "Methyl 3-aminocrotonate", "Sodium hydride", "Diisopropylethylamine", "Methanol", "Ethanol", "Acetone", "Tetrahydrofuran", "Water" ], "Reaction": [ "Step 1: Condensation of 2,4-Dimethoxybenzaldehyde and Ethyl 2-(chlorosulfonyl)acetate in the presence of Diisopropylethylamine and Methanol to form intermediate 1.", "Step 2: Reduction of intermediate 1 with Sodium hydride in Tetrahydrofuran to form intermediate 2.", "Step 3: Reaction of intermediate 2 with Methyl 3-aminocrotonate in Acetone and Water to form intermediate 3.", "Step 4: Cyclization of intermediate 3 in Ethanol to form Docetaxel Impurity 2." ] }

CAS 编号

158810-72-1

分子式

C46H55Cl2NO16

分子量

948.83

纯度

> 95%

数量

Milligrams-Grams

同义词

(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-4-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。